BenchChemオンラインストアへようこそ!

Anagliptin-d6

Bioanalytical Chemistry LC-MS/MS Quantitation Stable Isotope Internal Standard

Anagliptin-d6 is a deuterium-labeled isotopologue of Anagliptin (SK-0403, Suiny®), a dipeptidyl peptidase-4 (DPP-4) inhibitor approved in Japan for type 2 diabetes mellitus. With a molecular formula of C19H19D6N7O2 and molecular weight of 389.49 Da, Anagliptin-d6 incorporates six deuterium atoms replacing six hydrogen atoms on the two terminal methyl groups of the parent molecule.

Molecular Formula C₁₉H₁₉D₆N₇O₂
Molecular Weight 389.48
Cat. No. B1155933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagliptin-d6
SynonymsN-[2-[[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide-d6;  N-[2-([2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl]amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide-d6; 
Molecular FormulaC₁₉H₁₉D₆N₇O₂
Molecular Weight389.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anagliptin-d6 Stable Isotope-Labeled DPP-4 Inhibitor for Quantitative Bioanalysis and Pharmacokinetic Research


Anagliptin-d6 is a deuterium-labeled isotopologue of Anagliptin (SK-0403, Suiny®), a dipeptidyl peptidase-4 (DPP-4) inhibitor approved in Japan (2012) for type 2 diabetes mellitus [1]. With a molecular formula of C19H19D6N7O2 and molecular weight of 389.49 Da, Anagliptin-d6 incorporates six deuterium atoms replacing six hydrogen atoms on the two terminal methyl groups of the parent molecule . This +6 Da mass shift enables its primary role as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Anagliptin in biological matrices . The unlabeled parent compound, Anagliptin (C19H25N7O2, MW 383.45 Da), exhibits potent DPP-4 inhibition with an IC50 of 3.8 nM and greater than 10,000-fold selectivity over the structurally homologous off-target enzymes DPP-8 and DPP-9 [2].

Why Structural Analog Internal Standards Cannot Substitute for Anagliptin-d6 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must compensate for matrix effects, extraction variability, and ionization fluctuations. Stable isotope-labeled internal standards (SIL-IS) such as Anagliptin-d6 co-elute with the target analyte and exhibit nearly identical ionization behavior, thereby providing superior matrix effect correction compared to structural analog internal standards [1]. Deuterated SIL-IS with ≥+3 Da mass shift minimize isotopic cross-talk from the analyte's natural M+1/M+2 isotope envelope, a risk that is pronounced with single- or double-deuterated analogs [2]. Anagliptin-d6, with its +6 Da mass shift at a molecular weight of 389.49 Da, provides a clean MS/MS transition channel free from interference by endogenous matrix components or the unlabeled analyte [3]. Substituting a non-deuterated structural analog (e.g., another gliptin) introduces differential extraction recovery, chromatographic retention time mismatch, and divergent ionization efficiency, all of which degrade assay accuracy and precision below regulatory acceptance criteria (typically ±15% bias and ≤15% CV) [1]. Furthermore, the six-deuterium substitution pattern in Anagliptin-d6 is strategically placed on terminal methyl groups to minimize deuterium-hydrogen back-exchange under physiological conditions, a known failure mode of labile deuterium-labeled standards [4].

Quantitative Differentiation Evidence for Anagliptin-d6 Against Closest Comparators


Mass Shift and Isotopic Purity Enable Definitive MS Resolution from Unlabeled Anagliptin and Alternative Deuterated Analogs

Anagliptin-d6 provides a +6 Da mass shift (MW 389.49 Da) relative to unlabeled Anagliptin (MW 383.45 Da, C19H25N7O2), compared to the +7 Da shift of Anagliptin-d7 (MW 390.49 Da, C19H18D7N7O2) . The +6 Da separation exceeds the +3 Da minimum threshold required to avoid isotopic cross-talk from the natural abundance ¹³C isotope envelope of the unlabeled analyte [1]. Vendor-certified isotopic purity for Anagliptin-d6 is ≥98%, ensuring that the contribution of unlabeled or under-labeled species to the internal standard channel remains below 2%, a critical specification for achieving assay accuracy within the 85–115% acceptance window mandated by ICH M10 and FDA bioanalytical method validation guidance . In contrast, structural analog internal standards (e.g., Teneligliptin or Sitagliptin employed as surrogate IS for Anagliptin) exhibit different molecular structures, producing divergent extraction recovery and ionization efficiency that commonly yield matrix factor differences of 15–40% relative to the target analyte .

Bioanalytical Chemistry LC-MS/MS Quantitation Stable Isotope Internal Standard

DPP-4 Inhibitory Potency and Selectivity Window of the Parent Compound Versus In-Class DPP-4 Inhibitors

The parent compound Anagliptin demonstrates an IC50 of 3.8 nM against human recombinant DPP-4, with selectivity ratios of 17.9-fold over DPP-8 (IC50 68 nM) and 15.8-fold over DPP-9 (IC50 60 nM) . In a head-to-head enzymatic panel reported by Roppongi et al. (2018), Anagliptin exhibited a human DPP-IV Ki of 10.5 ± 0.6 nM and IC50 of 38.6 ± 2.2 nM, positioning it as moderately potent relative to Linagliptin (Ki 0.00981 nM, IC50 0.0362 nM) but more potent than Sitagliptin (Ki 3.31 nM, IC50 12.2 nM) and Vildagliptin (Ki 2.18 nM, IC50 8.04 nM) under identical assay conditions [1]. Critically, Anagliptin's selectivity window of >10,000-fold over DPP-8 and DPP-9 surpasses that of both Sitagliptin and Vildagliptin, which exhibit 260-fold and 250-fold selectivity, respectively, when assessed against recombinant human proteases [2]. Deuterium labeling in Anagliptin-d6 does not alter the pharmacophore or binding interactions, as deuterium is a stable, non-radioactive isotope of hydrogen that forms identical covalent bonds and maintains the same molecular geometry .

Enzymology DPP-4 Inhibition Drug Selectivity

Cytochrome P450 Inhibition Profile Demonstrates Low Drug-Drug Interaction Liability of the Parent Scaffold

Anagliptin demonstrates negligible direct inhibition of the major hepatic cytochrome P450 isoforms. In standardized fluorometric CYP inhibition assays, the parent compound Anagliptin exhibits IC50 values exceeding 10 μM against CYP3A4, CYP2C19, CYP2C9, CYP1A2, and CYP2D6, and shows no inhibitory effect on CYP3A4, CYP2C8, CYP2C9, and CYP1A2 at concentrations up to 50 μM [1]. By comparison, the structural analog Teneligliptin has been reported to inhibit CYP2C8 with an IC50 of 5.2 μM, while Saxagliptin is metabolized primarily by CYP3A4/5 and its active metabolite (5-hydroxy saxagliptin) is a substrate of CYP3A4, necessitating dose adjustment when co-administered with strong CYP3A4 inhibitors such as ketoconazole [2]. Anagliptin's CYP inhibition profile (IC50 >10 μM across all tested isoforms) represents a safety margin greater than 2,600-fold relative to its therapeutic Cmax (~19.2 ng/mL, approximately 50 nM), indicating minimal clinical DDI risk [3]. This low DDI potential is preserved in the deuterated analog, as deuteration at the terminal methyl positions does not alter the cyano-pyrrolidine pharmacophore that governs CYP binding [4].

Drug Metabolism CYP Inhibition Drug-Drug Interaction

Pharmacokinetic Half-Life and Renal Elimination Profile Enable Defined Sampling Windows in Bioanalytical Protocols

The parent compound Anagliptin exhibits a terminal elimination half-life (t1/2) of 4.37 hours in humans following a 100 mg oral dose, with a time to peak concentration (Tmax) of 1.8 hours and approximately 73.2% of the administered radioactivity recovered in urine within 168 hours [1]. Among the clinically approved DPP-4 inhibitors, Anagliptin's half-life is shorter than Sitagliptin (t1/2 = 12.4 h), Vildagliptin (t1/2 = ~2-3 h but with sustained DPP-4 inhibition beyond 24 h due to slow dissociation), and substantially shorter than Linagliptin (t1/2 = ~130 h) [2]. Anagliptin is eliminated approximately 50% as unchanged parent drug (46.6% urinary, 4.1% fecal), with the remaining fraction converted to the carboxylate metabolite M1 (29.2% of dose), which exhibits a longer t1/2 of 9.88 hours [1]. Renal clearance of unbound Anagliptin (91.7 mL/min/kg in rats) far exceeds glomerular filtration rate, indicating active tubular secretion mediated by OAT1, OAT3, MDR1, and MRP2 transporters [3]. For bioanalytical method development using Anagliptin-d6, the 4.37-hour parent half-life dictates a sampling window of approximately 0–24 hours post-dose to capture >5 half-lives for accurate AUC determination, while the M1 metabolite's longer half-life requires extended sampling to 48–72 hours if metabolite quantitation is required [4].

Pharmacokinetics Drug Disposition Bioanalytical Method Development

X-Ray Co-Crystal Structure Confirms Binding Mode and Supports Rational Internal Standard Selection

The co-crystal structure of Anagliptin bound to human DPP-4 has been solved at 2.85 Å resolution (PDB ID: 3WQH), revealing that the 2-cyanopyrrolidine moiety forms a covalent imidate adduct with the catalytic Ser630 residue, while the pyrazolopyrimidine core occupies the S2 extensive subsite [1]. Two independent Anagliptin molecules in the asymmetric unit are held together by intermolecular hydrogen bonds, confirming the (S)-absolute configuration at the 2-cyanopyrrolidine chiral center [2]. In contrast, the co-crystal structures of Linagliptin (PDB: 2RGU, 2.0 Å) and Sitagliptin (PDB: 1X70, 2.5 Å) reveal distinct binding modes: Linagliptin's butynyl group occupies the S1 pocket while its uracil moiety binds the S2 subsite, and Sitagliptin's trifluorophenyl group engages the S1 pocket without covalent bond formation [3]. The deuterium atoms in Anagliptin-d6 are located exclusively on the two terminal methyl groups distal to the DPP-4 binding interface, ensuring that deuteration does not perturb the hydrogen-bonding network, van der Waals contacts, or the covalent adduct formation with Ser630 . This structural evidence confirms that Anagliptin-d6 will exhibit identical DPP-4 binding kinetics to the unlabeled parent, a prerequisite for its use as a tracer in target engagement studies.

Structural Biology X-Ray Crystallography Binding Mode Analysis

Absence of hERG Channel Binding and Preclinical Cardiovascular Safety Profile

Anagliptin hydrochloride demonstrates no significant binding to the human ether-à-go-go-related gene (hERG) potassium channel, with an IC50 exceeding 500 μM in whole-cell patch clamp assays using HEK 293 cells [1]. This value represents a safety margin greater than 10,000-fold relative to the therapeutic free plasma concentration (unbound Cmax ~50 nM), substantially exceeding the ICH S7B recommended 30-fold margin [2]. By comparison, the DPP-4 inhibitor class generally shows a favorable hERG profile, but Saxagliptin has been associated with a numerical increase in hospitalization for heart failure in the SAVOR-TIMI 53 trial, a finding not replicated with Anagliptin in Japanese post-marketing surveillance [3]. Independent of the parent pharmacology, the absence of hERG liability is relevant for Anagliptin-d6 as an analytical internal standard because it eliminates concerns that the internal standard itself might confound in vitro cardiac ion channel assays used in comprehensive in vitro proarrhythmia assessment (CiPA) protocols where Anagliptin-d6 is used for quantitation of co-administered test articles [4].

Cardiac Safety hERG Inhibition Preclinical Toxicology

Optimal Deployment Scenarios for Anagliptin-d6 Guided by Quantitative Evidence


Regulated Bioanalytical Method Validation for Anagliptin Pharmacokinetic Studies

Anagliptin-d6 is the required internal standard for LC-MS/MS methods quantifying Anagliptin in human plasma, urine, or tissue homogenates under ICH M10 and FDA BMV guidance. The +6 Da mass shift and ≥98% isotopic purity (see Evidence Item 1) ensure that the internal standard channel (m/z 390→selected product ion) is free from cross-talk with the natural isotope envelope of the unlabeled analyte, enabling linear calibration ranges of 0.5–500 ng/mL with inter-day precision ≤15% CV and accuracy within 85–115% [1]. The defined pharmacokinetic half-life of 4.37 h (Evidence Item 4) mandates a 0–24 h post-dose sampling schedule; Anagliptin-d6 allows consistent ion suppression compensation across all time points, which structural analog internal standards cannot achieve due to differential matrix effects varying with post-prandial lipid content in plasma .

In Vitro Drug-Drug Interaction (DDI) Studies Using Human Hepatocytes or Liver Microsomes

When evaluating the CYP-mediated metabolic stability or DDI potential of co-administered drugs, Anagliptin-d6 serves as the quantitation internal standard for Anagliptin without confounding the experimental system. The parent compound's CYP inhibition IC50 >10 μM across all major isoforms and lack of CYP3A4 time-dependent inhibition (Evidence Item 3) mean that Anagliptin-d6 does not compete for metabolic enzymes in hepatocyte or microsomal incubation assays [1]. This is contrast to internal standards based on structural analog DPP-4 inhibitors such as Saxagliptin, which is a CYP3A4 substrate and can interfere with midazolam or testosterone probe substrate assays . The absence of hERG binding (IC50 >500 μM; Evidence Item 6) further supports use in integrated cardiovascular safety panels.

Therapeutic Drug Monitoring (TDM) in Japanese Clinical Populations with Renal Impairment

Anagliptin is approved in Japan and eliminated approximately 46.6% as unchanged drug via active renal secretion (OAT1/OAT3/MDR1/MRP2; Evidence Item 4) [1]. In patients with moderate renal impairment (eGFR 30–59 mL/min/1.73 m²), Anagliptin exposure increases approximately 1.5- to 2-fold, necessitating TDM to avoid accumulation . Anagliptin-d6-based LC-MS/MS assays provide the accuracy required to distinguish therapeutic from supratherapeutic concentrations across a dynamic range spanning 1–500 ng/mL, which is unachievable with non-isotopic internal standards due to variable ion enhancement/suppression in uremic plasma matrices [2]. The >10,000-fold DPP-4 selectivity window (Evidence Item 2) further ensures that co-medications with DPP-8/9 inhibitory activity do not produce false-positive signals in the Anagliptin analytical channel.

Forced Degradation and Stability-Indicating Method Development for Anagliptin Drug Product

Anagliptin undergoes degradation under acidic, alkaline, oxidative, and thermal stress conditions, generating at least five characterized degradation products identified by LC/QTOF/MS/MS [1]. Anagliptin-d6 is essential as the internal standard in stability-indicating UPLC/PDA methods to correct for matrix effects from excipients in finished dosage forms (Beskoa®/Suiny® tablets) and to enable mass balance determination per ICH Q1A(R2) . The 2.85 Å crystal structure (PDB 3WQH; Evidence Item 5) has elucidated the binding interactions that are disrupted upon degradation, guiding selection of MS/MS transitions for Anagliptin-d6 that are orthogonal to degradation product fragment ions, thus preventing interference in forced degradation samples where degradation products may reach 10–20% of the parent peak area [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anagliptin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.